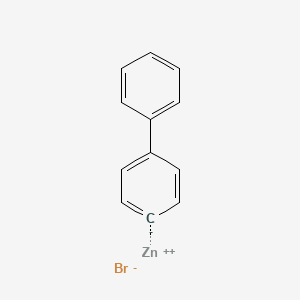
4-Biphenylzinc bromide 0.5 M in Tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylzinc bromide solution is an organozinc compound with the molecular formula C12H9BrZn. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling reactions . This compound is known for its nucleophilic properties, making it a valuable reagent in the formation of carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Biphenylzinc bromide can be synthesized by reacting biphenyl mercury with zinc bromide. The reaction typically involves gradually adding zinc bromide to a stirred solution of biphenyl mercury under nitrogen protection. The reaction temperature and time are carefully controlled to ensure optimal yield .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of 4-Biphenylzinc bromide solution generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. The use of high-purity reagents and controlled environments is crucial to maintain the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Biphenylzinc bromide solution undergoes several types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions with various electrophiles, such as aryl halides.
Common Reagents and Conditions:
Reagents: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Conditions: These reactions typically occur under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and selectivity.
Major Products: The major products formed from these reactions are biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
4-Biphenylzinc bromide solution has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Mecanismo De Acción
The mechanism of action for 4-Biphenylzinc bromide solution is based on its nucleophilic properties. It reacts with electrophiles, such as aryl halides, to form carbon-carbon bonds. The reaction mechanism involves the initial formation of a complex between 4-Biphenylzinc bromide solution and the electrophile, followed by the transfer of the organic group from 4-Biphenylzinc bromide solution to the electrophile .
Comparación Con Compuestos Similares
- Phenylzinc bromide solution
- 4-Fluorophenylzinc bromide solution
- Cyclohexylzinc bromide solution
Comparison: 4-Biphenylzinc bromide solution is unique due to its biphenyl structure, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, it offers enhanced stability and reactivity, making it a preferred choice for synthesizing complex organic molecules .
Propiedades
Fórmula molecular |
C12H9BrZn |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
zinc;phenylbenzene;bromide |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
Clave InChI |
PJCKUYSUPQKJDR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)



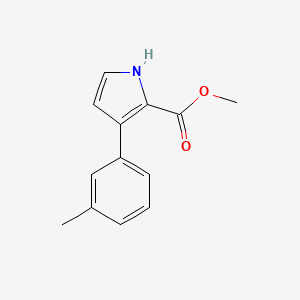
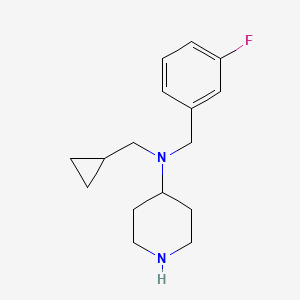
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
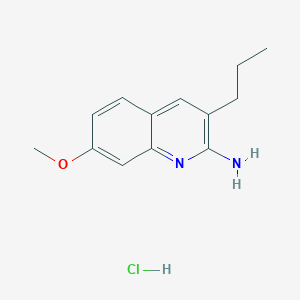
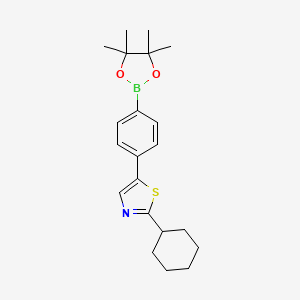

![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

